molecular formula C26H25N3O2 B6031311 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide

カタログ番号 B6031311
分子量: 411.5 g/mol
InChIキー: GNYUJWWXSMDMOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide, also known as BPO-27, is a compound that has been synthesized and studied for its potential use in the treatment of cancer and other diseases.

作用機序

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells and other diseased cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HDACs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and other diseased cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process that is critical for the growth and spread of cancer cells.

実験室実験の利点と制限

One advantage of using 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and other diseased cells. Another advantage is that this compound has been shown to have a relatively low toxicity profile, which means that it may be safer to use than other cancer drugs. One limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications.

将来の方向性

There are several future directions for research on 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide. One area of research could focus on optimizing the synthesis method for this compound to make it more efficient and cost-effective. Another area of research could focus on developing new formulations of this compound that are more effective in inhibiting the growth of cancer cells and other diseased cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use. Finally, future research could focus on exploring the potential use of this compound in combination with other cancer drugs or therapies to enhance its effectiveness.

合成法

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-biphenylylmethyl chloride with sodium azide to form 4-biphenylylmethyl azide. The second step involves the reaction of 4-biphenylylmethyl azide with ethyl 2-bromoacetate to form 4-biphenylylmethyl 2-bromoacetate. The third step involves the reaction of 4-biphenylylmethyl 2-bromoacetate with hydrazine hydrate and sodium acetate to form 3-(4-biphenylylmethyl)-1,2,4-triazole. The final step involves the reaction of 3-(4-biphenylylmethyl)-1,2,4-triazole with 2-chloro-N-(1-phenylethyl)propanamide to form this compound.

科学的研究の応用

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide has been studied for its potential use in the treatment of cancer and other diseases. In one study, this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. In another study, this compound was found to inhibit the growth of human prostate cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

特性

IUPAC Name

N-(1-phenylethyl)-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19(21-8-4-2-5-9-21)27-24(30)16-17-25-28-29-26(31-25)18-20-12-14-23(15-13-20)22-10-6-3-7-11-22/h2-15,19H,16-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUJWWXSMDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NN=C(O2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。